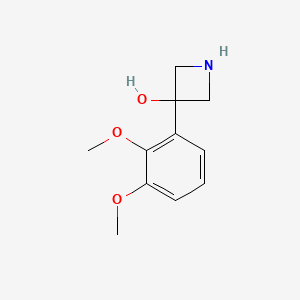
methyl (2S)-2-(benzoyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-(benzoyloxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoyloxy group attached to the second carbon of a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(benzoyloxy)propanoate typically involves the esterification of (2S)-2-hydroxypropanoic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
(2S)-2-hydroxypropanoic acid+benzoyl chloride→methyl (2S)-2-(benzoyloxy)propanoate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to achieve a more controlled and sustainable synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-(benzoyloxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxypropanoic acid and benzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzoyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Hydrolysis: (2S)-2-hydroxypropanoic acid and benzoic acid.
Reduction: (2S)-2-(benzoyloxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-(benzoyloxy)propanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of prodrugs, where the ester group is hydrolyzed in vivo to release the active drug.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2S)-2-(benzoyloxy)propanoate depends on its application. In the case of prodrugs, the ester group is hydrolyzed by esterases in the body to release the active drug. The molecular targets and pathways involved will vary depending on the specific drug being delivered.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(benzyloxy)propanoate: Similar in structure but with the benzoyloxy group attached to the third carbon.
Ethyl (2S)-2-(benzoyloxy)propanoate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl (2S)-2-(benzoyloxy)propanoate is unique due to its specific stereochemistry and the position of the benzoyloxy group, which can influence its reactivity and applications in synthesis and pharmaceuticals.
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
[(2S)-1-methoxy-1-oxopropan-2-yl] benzoate |
InChI |
InChI=1S/C11H12O4/c1-8(10(12)14-2)15-11(13)9-6-4-3-5-7-9/h3-8H,1-2H3/t8-/m0/s1 |
InChI Key |
VKVAQLXICZIQHR-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC)OC(=O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)OC)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-5-[methoxy(methyl)carbamoyl]phenylboronic acid](/img/structure/B11753099.png)





![tert-Butyl (R)-4-amino-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B11753129.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11753133.png)


![8-Hydroxy-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11753157.png)


